![molecular formula C16H30N2O4 B13183959 1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an ethyl(propyl)amino group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine, allowing for selective reactions at other functional groups. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected piperidines: Similar to the compound , these piperidines have the Boc group and are used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the Boc-protected amine and the carboxylic acid group, which provide versatility in synthetic and research applications.
Eigenschaften
Molekularformel |
C16H30N2O4 |
|---|---|
Molekulargewicht |
314.42 g/mol |
IUPAC-Name |
5-[ethyl(propyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H30N2O4/c1-6-8-17(7-2)13-9-12(14(19)20)10-18(11-13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
LJWLBGTYZAYQRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)
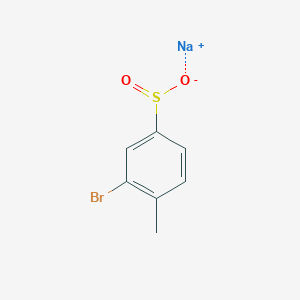
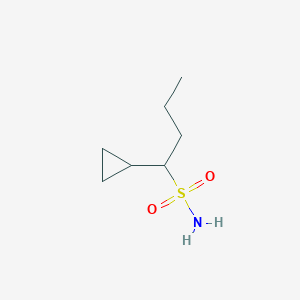
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
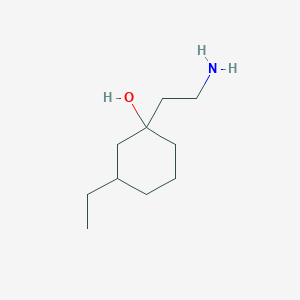
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)

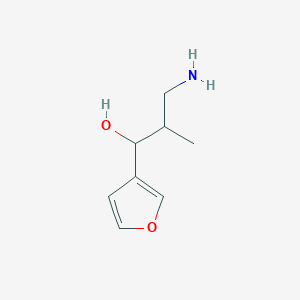

![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)
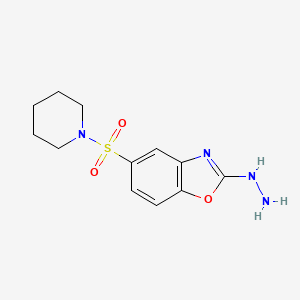
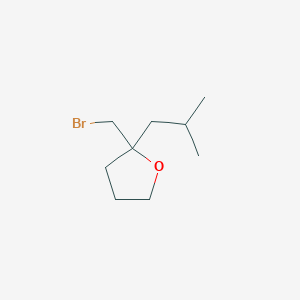
![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)

